Lomeguatrib - 192441-08-0

Lomeguatrib

Catalog Number: EVT-273519
CAS Number: 192441-08-0
Molecular Formula: C10H8BrN5OS
Molecular Weight: 326.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lomeguatrib, chemically known as 6-(4-bromo-2-thienyl)methoxy]purin-2-amine, is a pseudosubstrate inhibitor of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] It is classified as a DNA repair inhibitor and plays a significant role in cancer research, particularly in investigating strategies to overcome resistance to alkylating chemotherapeutic agents. [, ] Lomeguatrib has been investigated for its potential to enhance the efficacy of these agents in treating various cancers. [, , ]

Mechanism of Action

Lomeguatrib exerts its action by irreversibly binding to the active site of MGMT, mimicking the O⁶-methylguanine DNA adduct. [, , ] This binding permanently inactivates the MGMT enzyme, preventing it from repairing O⁶-methylguanine lesions induced by alkylating agents like temozolomide. [, , , ] Consequently, the accumulation of unrepaired DNA damage triggers cell cycle arrest and apoptosis in tumor cells. [, , ] Lomeguatrib's efficacy is particularly notable in tumor cells expressing high levels of MGMT, which often exhibit resistance to alkylating agents. [, , , ]

Applications
  • Glioblastoma Multiforme (GBM): Research suggests that Lomeguatrib can sensitize GBM cells to temozolomide, particularly in MGMT-unmethylated tumors that are typically resistant to this chemotherapy. [, , , ] Preclinical studies have shown promising results in inhibiting tumor growth and improving survival in animal models. [, ]

  • Melanoma: Studies have investigated Lomeguatrib's potential to improve the efficacy of dacarbazine and temozolomide in treating melanoma. [, , ] While some trials showed manageable toxicity profiles, further research is needed to establish its clinical benefit in enhancing treatment response and survival. [, ]

  • Other Solid Tumors: Lomeguatrib has also been investigated in combination with alkylating agents for treating various other solid tumors, including colorectal, prostate, and ovarian cancers. [, , ] These studies aim to determine the safety, tolerability, and efficacy of these combinations in a clinical setting. [, ]

  • Investigating MGMT's role in cancer: Lomeguatrib's ability to specifically inhibit MGMT has enabled researchers to elucidate the enzyme's contribution to chemoresistance in various cancers. [, , ]

  • Developing novel therapeutic strategies: Research utilizing Lomeguatrib has paved the way for exploring new therapeutic approaches that target DNA repair mechanisms, including the development of more potent and specific MGMT inhibitors. [, , ]

Future Directions

Despite promising preclinical data, Lomeguatrib's clinical application has faced challenges due to increased myelosuppression when combined with alkylating agents. [, ] Future research directions may include:

  • Optimizing dosing and scheduling: Further clinical trials are needed to determine the optimal Lomeguatrib dose and schedule that maximizes its efficacy while minimizing toxicity. [, ]

  • Developing targeted delivery systems: Novel drug delivery systems, such as nanoparticles [], could potentially enhance Lomeguatrib's tumor specificity and reduce systemic toxicity.

  • Combining Lomeguatrib with other therapies: Investigating Lomeguatrib's potential in combination with other anticancer therapies, such as immunotherapy [], could lead to more effective treatment strategies.

Temozolomide

Compound Description: Temozolomide (TMZ) is an oral alkylating agent used as a first-line chemotherapeutic agent in the treatment of glioblastoma multiforme (GBM) and other cancers []. Its mechanism of action involves the alkylation of DNA, primarily at the O6 position of guanine, which leads to cell cycle arrest and apoptosis [].

Relevance: TMZ's efficacy is significantly limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) []. Lomeguatrib is frequently co-administered with TMZ because it inhibits MGMT activity, thus enhancing TMZ's cytotoxic effects and potentially overcoming TMZ resistance [, , , , , , , ].

O6-Benzylguanine

Compound Description: O6-Benzylguanine (O6-BG) is a pseudosubstrate inhibitor of MGMT, similar to Lomeguatrib []. It acts by irreversibly binding to the active site of MGMT, preventing the repair of O6-methylguanine DNA adducts and thereby enhancing the cytotoxicity of alkylating agents like TMZ [, ].

Relevance: Both O6-BG and Lomeguatrib are investigated for their ability to overcome TMZ resistance by inhibiting MGMT. While Lomeguatrib is considered more potent than O6-BG [, ], both compounds demonstrate similar mechanisms of action and clinical applications [].

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

Compound Description: BCNU is a chloroethylating agent used in chemotherapy, primarily for brain tumors [, ]. It exerts its cytotoxic effect through DNA alkylation, leading to interstrand crosslinks and cell death [, ].

Relevance: BCNU, like TMZ, is subject to resistance mediated by MGMT. Lomeguatrib, through its inhibition of MGMT, has shown promise in preclinical studies to sensitize tumor cells to the cytotoxic effects of BCNU, potentially improving its therapeutic efficacy [, ].

Dacarbazine (DTIC)

Compound Description: Dacarbazine (DTIC) is an alkylating agent used in the treatment of melanoma and other cancers [, ]. Its active metabolite methylates DNA at various positions, including the O6 position of guanine, leading to cytotoxic effects [].

Relevance: MGMT-mediated resistance is also observed with DTIC. Lomeguatrib, by depleting MGMT, has been investigated in combination with DTIC to improve treatment response rates in melanoma patients [, ].

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor used in the treatment of metastatic colorectal cancer [, ]. It disrupts DNA replication by inhibiting topoisomerase I, leading to DNA breaks and cell death.

Relevance: Studies suggest a correlation between MGMT expression and sensitivity to irinotecan's active metabolite, SN-38 []. Lomeguatrib, through MGMT inhibition, has been investigated in combination with irinotecan to enhance its efficacy in colorectal cancer treatment [, ].

5-Azacitidine

Compound Description: 5-Azacitidine is a demethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia []. It acts by inhibiting DNA methyltransferases (DNMTs), leading to hypomethylation of DNA and potential re-expression of tumor suppressor genes [].

Relevance: While 5-Azacitidine targets DNMTs rather than MGMT like Lomeguatrib, there's an interest in combining these epigenetic modulators. Specifically, a combination of 5-Azacitidine and Lomeguatrib has shown promise in preclinical studies for reactivating the tumor suppressor gene TUSC3, which could enhance TMZ sensitivity in GBM, regardless of MGMT promoter methylation status [].

Melphalan

Compound Description: Melphalan is an alkylating agent used in the treatment of multiple myeloma and other cancers []. It forms DNA crosslinks, primarily at the N7 position of guanine, leading to cell cycle arrest and apoptosis.

Relevance: While Melphalan's primary mechanism differs from TMZ, studies suggest that MGMT may play a role in resistance to Melphalan in multiple myeloma []. The combination of Lomeguatrib and Melphalan has shown promise in vitro for enhancing Melphalan's cytotoxicity in multiple myeloma cells, potentially by impairing DNA repair mechanisms [].

Properties

CAS Number

192441-08-0

Product Name

Lomeguatrib

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine

Molecular Formula

C10H8BrN5OS

Molecular Weight

326.17 g/mol

InChI

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)

InChI Key

JUJPKFNFCWJBCX-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-((4-bromo-2-thienyl)methoxy)purin-2-amine
lomeguatri

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.